Carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, methyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, methyl ester typically involves the reaction of 4-aminobenzenesulfonyl chloride with methyl carbamate . The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include a temperature range of 0-5°C to prevent the decomposition of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale . The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product . The industrial production also incorporates purification steps, such as recrystallization, to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted carbamates and sulfonamides.
Scientific Research Applications
Carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, methyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, methyl ester involves the inhibition of the enzyme dihydropteroate synthase (DHPS) . This enzyme is crucial for the synthesis of folate in plants, and its inhibition leads to the disruption of folate metabolism, ultimately causing the death of the plant . The compound targets the active site of DHPS, preventing the binding of its natural substrate, para-aminobenzoic acid (PABA) .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, sulfanilyl-, methyl ester
- Methyl (4-aminophenylsulfonyl)carbamate
- Methyl p-aminobenzenesulfonylcarbamate
Uniqueness
Carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Its ability to inhibit DHPS and its effectiveness as a herbicide set it apart from other similar compounds .
Properties
CAS No. |
81865-28-3 |
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Molecular Formula |
C10H12N2O5S |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
methyl N-acetyl-N-(4-aminophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C10H12N2O5S/c1-7(13)12(10(14)17-2)18(15,16)9-5-3-8(11)4-6-9/h3-6H,11H2,1-2H3 |
InChI Key |
AQXRGTADPFHASO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C(=O)OC)S(=O)(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
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